2-((7-Chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid
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Overview
Description
2-((7-Chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid is a compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-Chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core is synthesized by reacting 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions.
Chlorination: The resulting quinazolinone is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus oxychloride.
Thioether Formation: The chlorinated quinazolinone is reacted with a thiol compound, such as thioglycolic acid, under basic conditions to form the thioether linkage.
Acidification: The final step involves acidification to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((7-Chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, alkoxides, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxyl derivatives
Substitution: Amino derivatives, alkoxy derivatives
Scientific Research Applications
2-((7-Chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((7-Chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of microbial growth. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid
- 2-((7-Chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanoic acid
- 2-((7-Chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)butanoic acid
Uniqueness
2-((7-Chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. The presence of the thioether linkage and the quinazolinone core makes it a versatile compound with a wide range of potential applications. Its ability to undergo various chemical reactions and its potential therapeutic effects further distinguish it from similar compounds.
Properties
CAS No. |
886500-60-3 |
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Molecular Formula |
C11H9ClN2O3S |
Molecular Weight |
284.72 g/mol |
IUPAC Name |
2-(7-chloro-3-methyl-4-oxoquinazolin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C11H9ClN2O3S/c1-14-10(17)7-3-2-6(12)4-8(7)13-11(14)18-5-9(15)16/h2-4H,5H2,1H3,(H,15,16) |
InChI Key |
ZILBUEJATAWVCD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)Cl)N=C1SCC(=O)O |
Origin of Product |
United States |
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